molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]

Katalognummer B1279298
CAS-Nummer: 41353-91-7
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: TYCHQBRUARUTCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (SABO) is a cyclic organic compound with a molecular formula of C7H14O. It belongs to the class of bicyclic compounds, which are characterized by their ring-like structure. SABO has been studied extensively for its potential applications in chemical synthesis, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Chiral Synthesis

    Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives, like AR-R17779, have been synthesized through direct chiral synthesis methods. This particular compound is a potent and selective alpha7 nicotinic receptor agonist (Macor et al., 2004).

  • Selective Oxidation

    The compound has been used in the context of selective oxidation of hydrocarbons. This involves the use of powerful oxidizing agents like methyl(trifluoromethyl)dioxirane to achieve direct oxyfunctionalization of hydrocarbons (D’Accolti et al., 2003).

  • Synthesis of Spirocyclic Compounds

    Various methodologies for the synthesis of functionalized spirocyclic compounds have been explored, highlighting the versatility and potential applications of these molecules in chemical synthesis (Singh et al., 2004).

Biological and Medicinal Research

  • Antioxidative and Cytotoxic Activities

    Some derivatives of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] have shown different antioxidative and cytotoxic activities, indicating their potential in medicinal chemistry (Zhong et al., 2018).

  • Enzymatic Mechanism Studies

    The compound has been used in studies to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes, providing insights into biochemical pathways and enzyme behavior (Auclair et al., 2002).

  • Drug Discovery Modules

    Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives have been designed as multifunctional, structurally diverse modules for drug discovery, emphasizing their importance in the development of new pharmaceuticals (Li et al., 2013).

Polymer and Material Science

  • Polyimide Synthesis: Novel spiro trialicyclic dianhydride derivatives have been synthesized, which are used in creating soluble polyimides with unique properties, useful in material science applications (Li et al., 2000).

Biochemische Analyse

Biochemical Properties

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinic acetylcholine receptors, particularly the alpha 7 subtype . The interaction with these receptors is crucial for modulating neurotransmission, cognition, and sensory gating. The binding of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] to the alpha 7 nicotinic acetylcholine receptor results in the activation of the receptor, leading to downstream signaling events that influence cellular function.

Cellular Effects

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] has been shown to affect various types of cells and cellular processes. In neuronal cells, this compound modulates neurotransmission by activating nicotinic acetylcholine receptors . This activation influences cell signaling pathways, gene expression, and cellular metabolism. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] has been observed to have cytotoxic effects on certain tumor cell lines, such as glioblastoma, medulloblastoma, and hepatocellular carcinoma . These effects are likely due to the compound’s ability to interfere with cellular signaling pathways that regulate cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] involves its binding to nicotinic acetylcholine receptors, particularly the alpha 7 subtype . This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling events. These events include the activation of various kinases and transcription factors, resulting in changes in gene expression and cellular function. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may inhibit or activate other enzymes involved in cellular metabolism, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained activation of nicotinic acetylcholine receptors, leading to prolonged changes in cellular signaling and gene expression.

Dosage Effects in Animal Models

The effects of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] vary with different dosages in animal models. At low doses, the compound has been shown to activate nicotinic acetylcholine receptors without causing significant adverse effects . At higher doses, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] can induce toxic effects, including neurotoxicity and cytotoxicity . These effects are likely due to the overstimulation of nicotinic acetylcholine receptors and the disruption of cellular signaling pathways.

Metabolic Pathways

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with nicotinic acetylcholine receptors influences metabolic flux and metabolite levels . Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may be metabolized by enzymes involved in the detoxification of xenobiotics, further affecting its activity and stability in biological systems.

Transport and Distribution

The transport and distribution of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] within cells and tissues are mediated by various transporters and binding proteins . The compound’s interaction with nicotinic acetylcholine receptors facilitates its localization to specific cellular compartments, where it can exert its effects. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may accumulate in certain tissues, leading to prolonged activation of cellular signaling pathways.

Subcellular Localization

The subcellular localization of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interaction with nicotinic acetylcholine receptors results in its localization to the plasma membrane, where it can activate the receptors and initiate downstream signaling events. Additionally, Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] may be transported to other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and function.

Eigenschaften

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCHQBRUARUTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437958
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41353-91-7
Record name Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H])+, 15).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2, mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65-70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 mL), and the resulting solution was extracted with chloroform (3×200 mL). The chloroform extracts were combined, and back-extracted with water (4×200 mL). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[l-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 mL) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 mL, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 mL) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 mL). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M-H]+, 15).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.